molecular formula C16H16N2OS B6583282 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1251576-14-3

2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6583282
CAS No.: 1251576-14-3
M. Wt: 284.4 g/mol
InChI Key: BMMHKHDPCQTMLA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 1-methylindole core linked to a thiophen-3-ylmethyl substituent via an acetamide bridge.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-18-10-13(14-4-2-3-5-15(14)18)8-16(19)17-9-12-6-7-20-11-12/h2-7,10-11H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMHKHDPCQTMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    N-Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The N-methylindole is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

    Thiophene Substitution: Finally, the chloroacetamide is reacted with thiophen-3-ylmethanamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, affecting gene expression and cell proliferation. The thiophene ring may interact with proteins, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Compound Name Molecular Formula Substituents Melting Point Key Spectral/Structural Data Applications/Notes
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 1H-Indol-3-yl, phenylethyl Not reported Orthorhombic crystal (P2₁2₁2₁), a = 7.307 Å, b = 8.559 Å; hydrogen bonding observed Intermediate for nitrogen heterocycles and alkaloids
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Varies Adamantane, oxoacetamide Not reported Synthesized via n-BuLi/oxalyl chloride; characterized by NMR and MS Explored for novel heterocyclic frameworks
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide C₁₇H₁₆N₂O₃S Phenylsulfonyl-indole, methyl acetamide Not reported Experimental and theoretical FT-IR/NMR studies; intramolecular H-bonding noted Model for spectroscopic analysis
2-Chloro-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}acetamide C₁₁H₁₁ClN₂OS Chloroacetamide, pyrrolyl-thiophene Not reported MDL and CAS data provided; no explicit spectral details Building block in organic synthesis
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide C₁₉H₂₀N₄O₃S 2-Methylindole, nitrophenylthio 159–187°C ¹H/¹³C NMR, HRMS-ESI; enantioselectivity confirmed by HPLC Glycine-containing peptide precursor

Key Observations:

Structural Diversity : The target compound’s thiophene-methyl group distinguishes it from analogs with phenyl (e.g., phenylethyl ), adamantane , or sulfonyl substituents. Thiophene’s electron-rich nature may influence solubility and π-π stacking compared to phenyl groups.

Thermal Properties : Melting points for indole acetamides vary widely (e.g., 159–187°C for nitrophenylthio derivatives ), suggesting that the target compound’s thermal stability depends on substituent bulk and polarity.

Spectroscopic Profiles : Indole C–H stretching (~3400 cm⁻¹ in IR) and thiophene ring vibrations (~700 cm⁻¹) are characteristic . NMR shifts for the methylindole moiety (δ ~3.7 ppm for N–CH₃) and thiophene protons (δ ~6.5–7.2 ppm) would differentiate the target from analogs .

Crystallography : The P2₁2₁2₁ space group observed in phenylethyl analogs suggests chiral indole acetamides often adopt similar packing arrangements, though thiophene’s planarity may alter intermolecular interactions.

Research Implications and Gaps

For example:

  • Synthetic Utility : Thiophene-methyl groups could facilitate metal-catalyzed cross-coupling reactions, expanding access to functionalized indole derivatives .
  • Biological Potential: Indole-thiophene hybrids are understudied but may exhibit enhanced bioavailability compared to purely aromatic systems .
  • Validation Needs : Future work should prioritize crystallographic (e.g., SHELX refinement ) and spectroscopic studies to resolve the target compound’s conformational preferences and reactivity.

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